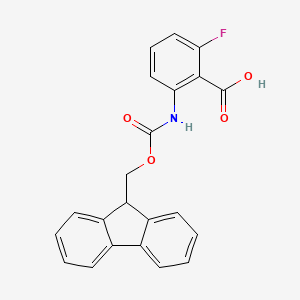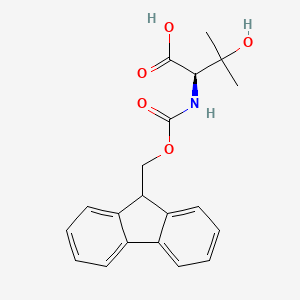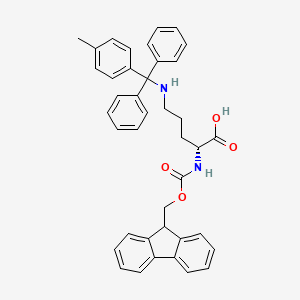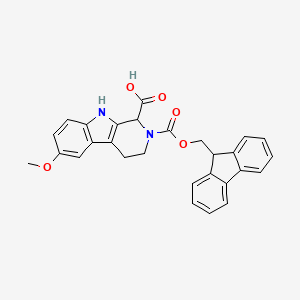
Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid
Übersicht
Beschreibung
Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid (Fmoc-THN) is a versatile and important building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. Fmoc-THN has been widely used in the synthesis of peptides, peptidomimetics, and other compounds due to its unique properties. Fmoc-THN is a protected amino acid, which can be used as a linker to connect two different molecules. It is also a powerful protecting group for the synthesis of peptides and peptidomimetics.
Wissenschaftliche Forschungsanwendungen
Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid has been widely used in the synthesis of peptides, peptidomimetics, and other compounds due to its unique properties. Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid has been used in the synthesis of peptides, peptidomimetics, and other compounds for a variety of applications, including drug discovery, drug delivery, and drug development. Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid has also been used in the synthesis of peptide-based vaccines, as well as in the synthesis of peptide-based inhibitors of enzymes and other proteins.
Wirkmechanismus
The mechanism of action of Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid is based on its ability to form strong covalent bonds with other molecules. Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid acts as a protecting group, which prevents the reaction of the protected molecule with other molecules. Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid also acts as a linker, which can be used to connect two different molecules. The formation of covalent bonds between Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid and other molecules is facilitated by the presence of a base, such as pyridine or triethylamine.
Biochemical and Physiological Effects
Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid has been shown to inhibit the activity of enzymes, such as proteases, which are involved in the degradation of proteins. Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid has also been shown to inhibit the activity of other proteins, such as kinases, which are involved in the regulation of cell signaling pathways. Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid has several advantages and limitations for use in lab experiments. One of the main advantages of Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid is its ability to form strong covalent bonds with other molecules. This makes it a useful linker for connecting two different molecules. Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid is also a powerful protecting group for the synthesis of peptides and peptidomimetics. However, Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid is not a very stable molecule, and it can be easily hydrolyzed in the presence of water or other polar solvents.
Zukünftige Richtungen
For the use of Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid include the development of peptide-based drugs, peptide-based vaccines, and peptide-based inhibitors of enzymes and other proteins. Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid can also be used in the synthesis of peptide-based drugs and vaccines for the treatment of cancer, autoimmune diseases, and infectious diseases. Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid can also be used in the synthesis of peptide-based inhibitors of enzymes and other proteins, which can be used to regulate cell signaling pathways and other biological processes. Finally, Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid can be used in the development of novel peptide-based drugs and vaccines for the treatment of a variety of diseases.
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c1-34-16-10-11-24-22(14-16)21-12-13-30(26(27(31)32)25(21)29-24)28(33)35-15-23-19-8-4-2-6-17(19)18-7-3-5-9-20(18)23/h2-11,14,23,26,29H,12-13,15H2,1H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUENHMAHPHBWKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN(C3C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



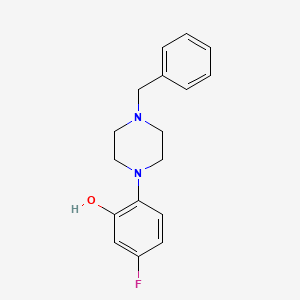
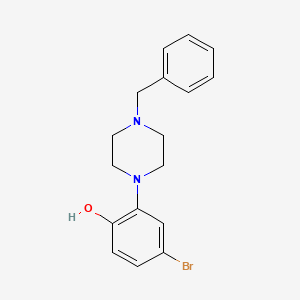

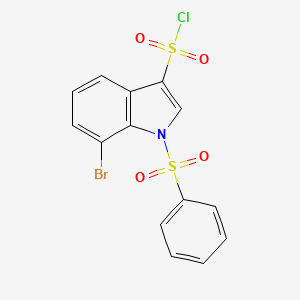

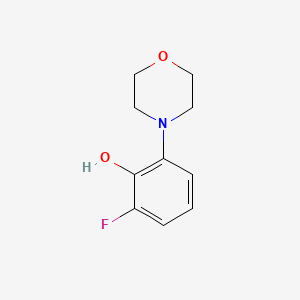

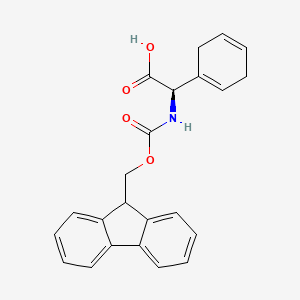

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid](/img/structure/B1390372.png)
